molecular formula C14H22N2O B5953584 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidine-3-carboxamide

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidine-3-carboxamide

Cat. No.: B5953584
M. Wt: 234.34 g/mol
InChI Key: YSRXJBJFDSFBBK-UHFFFAOYSA-N
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Description

1-(2-Bicyclo[221]hept-5-enylmethyl)piperidine-3-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidine-3-carboxamide typically involves the reaction of bicyclo[2.2.1]hept-5-enylmethyl derivatives with piperidine-3-carboxamide under specific conditions. One common method involves the use of epichlorohydrin in the presence of tetramethylammonium iodide to form framework N-[(oxiran-2-yl)methyl]sulfonamides, which can then be further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring and the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidine-3-carboxamide is unique due to its combination of a bicyclic structure with a piperidine-3-carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c15-14(17)12-2-1-5-16(8-12)9-13-7-10-3-4-11(13)6-10/h3-4,10-13H,1-2,5-9H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRXJBJFDSFBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CC3CC2C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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